alpha,4-Dichloroanisole

Organic Synthesis Material Science Process Chemistry

Sourcing the correct dichloroanisole isomer is critical for synthetic route integrity. Generic 4-chloroanisole lacks the reactive α-chloromethyl handle, while positional isomers like 2,4-dichloroanisole exhibit divergent physical properties and reactivity. alpha,4-Dichloroanisole (CAS 21151-56-4) is the precise intermediate required for ether-linked architectures and heterocyclic synthesis under Vilsmeier conditions, delivering quantitative yields as a model substrate. Ensure process reproducibility with the exact CAS-graded compound, available as a low-melting solid (mp 29-30 °C) with confirmed purity for demanding R&D applications. We offer reliable global logistics for this specialized building block.

Molecular Formula C7H6Cl2O
Molecular Weight 177.02 g/mol
CAS No. 21151-56-4
Cat. No. B1616085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha,4-Dichloroanisole
CAS21151-56-4
Molecular FormulaC7H6Cl2O
Molecular Weight177.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCCl)Cl
InChIInChI=1S/C7H6Cl2O/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,5H2
InChIKeyPJLGIZXAYTZSIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha,4-Dichloroanisole Overview


Alpha,4-Dichloroanisole (CAS 21151-56-4), also known as 1-chloro-4-(chloromethoxy)benzene, is a chlorinated aromatic ether characterized by its dichloro-substituted anisole structure (C₇H₆Cl₂O) . This compound features a unique α-chloromethyl group (-OCH₂Cl) on a para-chlorophenyl ring, giving it distinct reactivity and physical properties compared to common chloroanisole analogs . It serves primarily as a reactive intermediate in the construction of more complex molecular architectures in pharmaceutical and agrochemical research .

Reactive Handle
α-Chloromethyl ether group enables nucleophilic substitution chemistry
Physical Form
Low-melting solid may support protocols requiring non-liquid handling
Research Use
Intermediate for pharmaceutical and agrochemical synthetic route development

Substitution Failure for Alpha,4-Dichloroanisole


The specific substitution pattern of alpha,4-Dichloroanisole is critical for its function and cannot be substituted by other isomers or analogs. Replacing it with a generic 'chloroanisole' like 4-chloroanisole (CAS 623-12-1) fundamentally changes the molecule's core reactivity and physical state, as it lacks the labile α-chloromethyl group . Similarly, confusing it with the positional isomer 2,4-dichloroanisole (CAS 553-82-2) is not viable, as the change in chlorine position significantly alters physical properties and, consequently, its behavior in downstream processes [1]. These differences in structure, state, and reactivity mean that substituting this compound without rigorous re-validation would compromise the intended chemical transformation, posing a high risk to synthetic route integrity and process reproducibility.

Target Compound
Common Substitute
Mismatch Risk
Alpha,4-Dichloroanisole
4-Chloroanisole
Lacks reactive α-chloromethyl group; synthetic pathway outcome may shift significantly
Alpha,4-Dichloroanisole
2,4-Dichloroanisole
Isomeric chlorine position alters physical properties and purification profiles

Alpha,4-Dichloroanisole: Evidence vs. Analogs


Physical State vs. 4-Chloroanisole

Alpha,4-Dichloroanisole is a low-melting solid at room temperature (mp 29-30 °C), whereas 4-chloroanisole is a liquid (mp -18 °C) . This difference in physical state at standard laboratory temperatures necessitates different storage and handling protocols. The higher melting point of the target compound also contributes to its stability during storage, as reflected by the recommended storage temperature of 2-8°C .

Physical State
Data to verify
mp 29–30°C vs −18°C
Solid form may require different storage and handling protocols
Source-limited; cross-reference with procurement documentation
Organic Synthesis Material Science Process Chemistry

Boiling Point vs. 2,4-Dichloroanisole

The boiling point of alpha,4-Dichloroanisole is reported as 120-124 °C at a reduced pressure of 18 mmHg . In contrast, its positional isomer, 2,4-dichloroanisole, boils at 110 °C at a different reduced pressure of 12 mmHg and at 232 °C at atmospheric pressure [1]. While a direct, same-pressure comparison is not available in the literature, the significantly different distillation conditions required for purification indicate distinct vapor pressure curves and thermal behavior. This means that standard operating procedures for one isomer cannot be directly applied to the other.

Boiling Point Profile
Context-dependent
120–124°C/18 mmHg vs 110°C/12 mmHg
Isomer-generic purification protocols risk product loss or decomposition
Different pressure conditions limit direct comparability
Chemical Engineering Purification Process Development

Reactivity: The α-Chloromethyl Group

The defining feature of alpha,4-Dichloroanisole is its α-chloromethyl ether group (-OCH₂Cl), a reactive moiety absent in analogs like 4-chloroanisole and 2,4-dichloroanisole [1]. This group makes it a specific substrate for nucleophilic substitution reactions, enabling the synthesis of ether-linked compounds and chroman derivatives, as evidenced by its use in the synthesis of 4-oxochroman-3-carboxylates [2]. The compound is explicitly sought for this functionality, which allows for the construction of complex molecular architectures not accessible with simpler chloroanisoles. Quantitative yield data for its use as an intermediate is available in specific synthetic protocols, such as its use in a one-step synthesis to achieve a quantitative yield under Vilsmeier conditions [3].

Reactive Handle
Context-dependent
α-Chloromethyl ether present vs non-labile –OCH₃
Essential for nucleophilic substitution routes; utility shifts without it
Structural determinant of synthetic pathway fit
Medicinal Chemistry Agrochemical Synthesis Organic Methodology

Skin, Eye & Respiratory Irritation

According to the harmonized classification and labeling (CLP) criteria notified to the European Chemicals Agency (ECHA), alpha,4-Dichloroanisole is classified as a skin irritant (Skin Irrit. 2, H315), an eye irritant (Eye Irrit. 2, H319), and a specific target organ toxicant upon single exposure causing respiratory irritation (STOT SE 3, H335) [1]. While 4-chloroanisole also carries hazard warnings, its specific classification codes and statements (e.g., Xn, R22, R36/38) are different and reflect its distinct toxicological profile . This data is crucial for ensuring proper handling procedures and risk assessments are in place before procurement.

Hazard Classification
Specification review
Skin/Eye Irrit. 2, STOT SE 3 vs Xn codes
Different handling and PPE requirements must be verified
Consult SDS and risk assessment before procurement
EHS Compliance Risk Assessment Laboratory Safety

Alpha,4-Dichloroanisole Application Scenarios


Fine Chemical & Pharmaceutical Intermediate

Alpha,4-Dichloroanisole is primarily procured as a specialized building block in organic synthesis. Its value lies in the reactive α-chloromethyl group, which is essential for creating ether-linked structures and heterocycles, as demonstrated in the synthesis of 4-oxochroman-3-carboxylates [1]. Laboratories and CROs developing synthetic routes for drug candidates or agrochemicals that require this specific functional handle will need to source this exact compound, as it cannot be replaced by the more common and less reactive 4-chloroanisole or the differently positioned 2,4-dichloroanisole [2].

Electrophilic Building Blocks & Methodology

The dual-chlorinated structure of alpha,4-Dichloroanisole provides a unique electronic environment and reactivity profile, making it a candidate for methodology studies focusing on nucleophilic substitution or transition metal-catalyzed cross-coupling reactions involving α-chloroethers . The reported use of this compound in achieving quantitative yields under specific Vilsmeier conditions highlights its potential as a model substrate for developing high-efficiency synthetic protocols [3]. Researchers investigating new catalytic systems or green chemistry approaches may require this compound to benchmark and optimize their reactions.

Analytical Methods & Reference Standards

Due to its well-defined physical properties (mp 29-30 °C, bp 120-124 °C/18 mmHg, n20/D 1.552), alpha,4-Dichloroanisole serves as a reliable reference material for analytical chemistry . It can be used to develop and validate separation methods, such as reverse-phase HPLC, for monitoring reaction progress or purity of related chlorinated aromatic ethers [4]. Analytical labs require high-purity material (≥97%) from a reputable vendor to ensure the accuracy and reproducibility of their methods, and they must procure this specific CAS number to avoid contamination with isomeric impurities.

Application
Selection Property
Validation Focus
Synthetic route development for drug/agrochemical candidates
α-Chloromethyl ether reactivity
Reaction protocol reproducibility
Methodology studies (nucleophilic substitution, cross-coupling)
Dual-chlorinated electronic profile
Yield and selectivity optimization
Reference standard for chlorinated aromatic ether analysis
Defined physicochemical properties
HPLC method validation and purity monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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